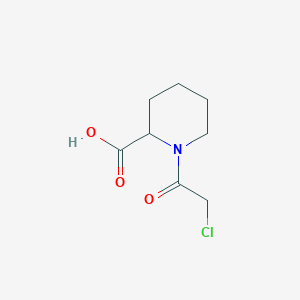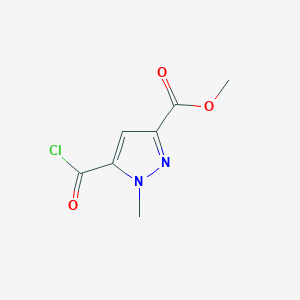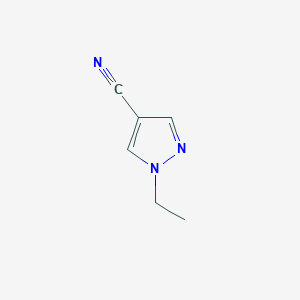
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid and its related compounds has been extensively studied using X-ray diffraction and computational methods. For instance, the molecular structure of 1-piperidinium acid perchlorate, a related compound, has been characterized, revealing an orthorhombic crystal system with specific hydrogen bonding patterns involving the COOH group and ClO4- anion . Similarly, the crystal structure of a 1:1 complex of 1-piperidineac
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal and molecular structures of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 4-carboxypiperidinium chloride and complexes with chloroacetic acid, has been a significant area of research. These studies, which involve X-ray diffraction, B3LYP calculations, and FTIR spectroscopy, provide insights into the hydrogen bonding, molecular conformation, and crystal packing of these compounds. The piperidine ring typically adopts a chair conformation with various substituents in equatorial positions, leading to intricate hydrogen bond networks and crystal structures (Szafran, Komasa, & Bartoszak-Adamska, 2007) (Komasa et al., 2008).
Synthesis and Characterization
The synthesis and characterization of new compounds and derivatives related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid have been explored in various studies. This includes the synthesis of 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400 and the development of nanomagnetic reusable catalysts for the efficient synthesis of heterocyclic compounds. These research efforts not only contribute to the development of novel synthetic methodologies but also to the application of these compounds in pharmaceutical and material science contexts (Acharyulu et al., 2008) (Ghorbani‐Choghamarani & Azadi, 2015).
Molecular Docking and In Vitro Screening
Research involving the synthesis, molecular docking, and in vitro screening of compounds related to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid has been conducted to evaluate their potential as anticancer agents. By synthesizing novel derivatives and assessing their interactions with target proteins through molecular docking, these studies aim to identify promising candidates for further development in cancer treatment (Rehman et al., 2018).
Conformational Analysis
Conformational analysis of compounds structurally similar to 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, such as 1-piperidineacetic acid, provides valuable information on the preferred molecular conformations and the influence of hydrogen bonding on molecular structure. This type of research is crucial for understanding the physicochemical properties and potential biological activity of these compounds (Dega-Szafran, Petryna, Szafran, & Tykarska, 2002).
Hydrogen Bonding Studies
Investigations into the hydrogen bonding schemes of related compounds, such as 4-piperidinecarboxylic acid, help elucidate the role of hydrogen bonds in determining molecular structure and stability. These studies often combine experimental techniques like X-ray diffraction and NMR spectroscopy with theoretical calculations to provide a comprehensive understanding of the hydrogen bonding interactions within these molecules (Mora et al., 2002).
Safety And Hazards
Direcciones Futuras
The use of pyrrolidine and its derivatives in drug discovery is a promising area of research . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for novel biologically active compounds .
Propiedades
IUPAC Name |
1-(2-chloroacetyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUARARFATZWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)


![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)
![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)

